3-Mercaptotyramine, Hydrochloride
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Overview
Description
3-Mercaptotyramine, Hydrochloride is a chemical compound with the molecular formula C8H11NOS•HCl and a molecular weight of 205.71 g/mol . It is a dopamine analog and an inhibitor of catechol-O-methyltransferase (COMT) . This compound is structurally similar to tyrosine and has been shown to metabolize into catecholamines such as noradrenaline and dopamine .
Preparation Methods
The preparation of 3-Mercaptotyramine, Hydrochloride involves the synthesis of 3-Mercaptotyramine followed by its conversion to the hydrochloride salt. One common synthetic route involves the reaction of 4-(2-aminoethyl)-2-mercaptophenol with hydrochloric acid under controlled conditions . The reaction conditions typically include the use of ethanol as a solvent and refluxing the mixture . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Mercaptotyramine, Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
3-Mercaptotyramine, Hydrochloride has several scientific research applications:
Mechanism of Action
3-Mercaptotyramine, Hydrochloride exerts its effects by irreversibly inhibiting the enzyme catechol-O-methyltransferase (COMT) through the formation of an SS bridge to a reactive mercapto group in the enzyme’s active site . This inhibition prevents the methylation of catecholamines, thereby increasing their levels in the body . The molecular targets and pathways involved include the COMT enzyme and the metabolic pathways of catecholamines .
Comparison with Similar Compounds
3-Mercaptotyramine, Hydrochloride is unique due to its dual role as a dopamine analog and a COMT inhibitor . Similar compounds include:
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
Dopamine: A neurotransmitter involved in various physiological processes.
L-DOPA: A precursor to dopamine used in the treatment of Parkinson’s disease. Compared to these compounds, this compound has the added functionality of inhibiting COMT, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-sulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2 |
InChI Key |
JADFAMLCKYPIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)S)O |
Origin of Product |
United States |
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